4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate
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Overview
Description
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of phenyl rings, followed by the introduction of a thioether linkage. The final steps involve the formation of the piperazine ring and the addition of the bismaleate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and piperazine-based molecules. Examples include:
- 4-(1-(5-Chloro-2-phenyl)ethyl)-1-methylpiperazine
- 4-(1-(2,5-Dichlorophenyl)ethyl)-1-methylpiperazine
Uniqueness
The uniqueness of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112462-69-8 |
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Molecular Formula |
C27H29Cl3N2O8S |
Molecular Weight |
647.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(2,5-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H21Cl3N2S.2C4H4O4/c1-13(24-9-7-23(2)8-10-24)16-11-14(20)4-6-18(16)25-19-12-15(21)3-5-17(19)22;2*5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
YPWRCJZWNILQET-LVEZLNDCSA-N |
Isomeric SMILES |
CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Cl)SC3=C(C=CC(=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=C(C=CC(=C2)Cl)Cl)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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